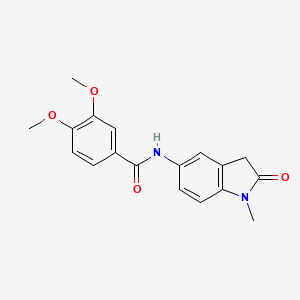
3,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamides are a significant class of amide compounds . They have been widely used in various industries including medical, industrial, biological, and potential drug industries . They have shown a range of biological activities such as anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .
Synthesis Analysis
Benzamide compounds can be synthesized starting from dimethoxybenzoic acid and amine derivatives . The obtained products are usually purified, and the analysis of these products is determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of benzamides can be analyzed using various spectroscopic methods such as IR, 1 H NMR, and 13 C NMR .Chemical Reactions Analysis
Benzamides can undergo various chemical reactions. For example, they can be used for the selective synthesis of 3-hydroxy-indolyl-2-oxindoles and bis-indolyl-2-oxindoles via retro-Henry type reaction followed by Friedel–Crafts alkylation reactions .Aplicaciones Científicas De Investigación
Metal Complex Synthesis and Characterization
Studies have demonstrated the synthesis of macrocyclic metal complexes derived from related indole and benzamide derivatives, emphasizing the preparation and characterization of these complexes. These complexes could have potential applications in coordination chemistry and materials science due to their unique structural properties (Black, Rothnie, & Wong, 1984).
Anticancer and Antioxidant Activities
Research into N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives has shown promising anticancer and antioxidant activities. This suggests that structurally similar compounds, such as 3,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide, could be explored for their therapeutic potential, particularly in developing novel anticancer agents (Gudipati, Anreddy, & Manda, 2011).
Development of Antimicrobial Agents
Compounds with an isoindolinone moiety have been investigated for their antimicrobial properties, indicating the potential of this compound in contributing to the development of new antibacterial and antifungal agents. This application is particularly relevant in addressing the growing issue of antibiotic resistance (Patel & Dhameliya, 2010).
Advanced Material Synthesis
Research into the synthesis of novel polyamides incorporating isoindolinone units suggests applications in material science, particularly in the development of high-performance polymers with specific optical or mechanical properties. Such materials could be valuable in various industrial and technological fields (Sava, Iosip, Brumǎ, Hamciuc, Robison, Okrasa, & Pakuła, 2003).
Molecular Docking and Drug Design
Studies involving the molecular docking of compounds with an isoindolinone core highlight the role of these molecules in drug discovery, particularly in identifying ligands with high affinity for specific biological targets. This approach could facilitate the design of drugs with improved efficacy and selectivity (Nikalje, Hirani, & Nawle, 2015).
Mecanismo De Acción
Target of Action
It is known that benzimidazole derivatives, which share a similar structure with the compound , have significant importance as chemotherapeutic agents in diverse clinical conditions . They are known to interact with a broad range of targets, exerting bioactivity against many ailments .
Mode of Action
Benzimidazole derivatives are known to act similarly as purines to provide biological responses .
Biochemical Pathways
Compounds bearing a benzimidazole nucleus are known to possess broad-spectrum pharmacological properties, affecting a wide range of biochemical pathways .
Pharmacokinetics
Benzimidazole derivatives are known for their outstanding bioavailability, safety, and stability profiles .
Result of Action
Benzimidazole derivatives are known to exert excellent bioactivity against many ailments .
Action Environment
It is known that the bioactivity of benzimidazole derivatives is influenced by various factors, including the structural information of receptors and the presence of advanced software .
Análisis Bioquímico
Biochemical Properties
. These activities suggest that 3,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide may interact with a variety of enzymes, proteins, and other biomolecules .
Cellular Effects
The cellular effects of this compound are currently under investigation. Given the broad range of biological activities associated with indole derivatives , it is likely that this compound influences cell function in multiple ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not fully elucidated. It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
3,4-dimethoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-20-14-6-5-13(8-12(14)10-17(20)21)19-18(22)11-4-7-15(23-2)16(9-11)24-3/h4-9H,10H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGORPMHAQJLHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-1-Acetyl-N-[(4-tert-butylphenyl)-cyanomethyl]pyrrolidine-2-carboxamide](/img/structure/B2768249.png)
![N-(3-chlorophenyl)-N-methyl-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2768250.png)
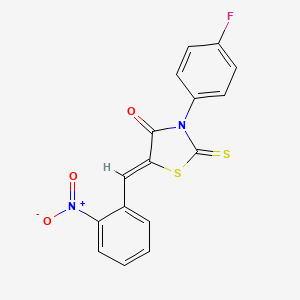
![5-(benzo[d]thiazol-2-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2768256.png)
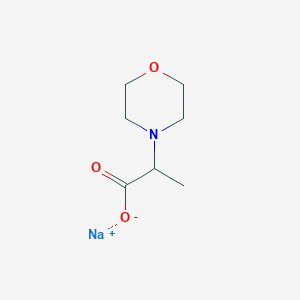

![4-[4-[(3,4-Difluorophenyl)methyl]piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2768259.png)
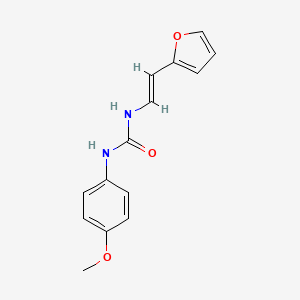
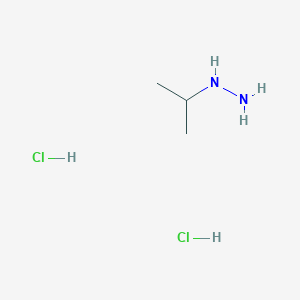


![3-(4-Fluorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2768267.png)
